1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring linked to a pyridine moiety through an ether bond, and a trifluoromethyl-substituted phenyl group attached to an ethanone backbone. Its distinct structure makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multiple steps:
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Formation of the Piperidine Intermediate:
Starting Materials: 4-hydroxypyridine and piperidine.
Reaction Conditions: The hydroxyl group of 4-hydroxypyridine is activated using a suitable leaving group (e.g., tosyl chloride) and then reacted with piperidine to form the piperidine intermediate.
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Attachment of the Ethanone Group:
Starting Materials: The piperidine intermediate and 3-(trifluoromethyl)benzoyl chloride.
Reaction Conditions: The piperidine intermediate is reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperidine and pyridine moieties can facilitate interactions with specific molecular targets.
Comparison with Similar Compounds
1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-phenylethanone: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(4-methylphenyl)ethanone: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and application.
Uniqueness: The presence of the trifluoromethyl group in 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds without this group.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-pyridin-4-yloxypiperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)15-3-1-2-14(12-15)13-18(25)24-10-6-17(7-11-24)26-16-4-8-23-9-5-16/h1-5,8-9,12,17H,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTVUTDCCQILEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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